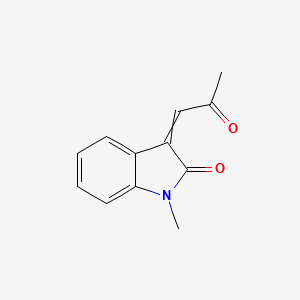
1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone
Übersicht
Beschreibung
1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone, also known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s. It belongs to the class of drugs known as designer drugs or research chemicals. AH-7921 has been found to have potent analgesic effects and has been used in scientific research to investigate the mechanisms of opioid action.
Wirkmechanismus
1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone acts on the opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It binds to these receptors and activates them, leading to a reduction in pain sensation. 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone also has some affinity for the dopamine receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone has been found to have potent analgesic effects, with a potency similar to that of morphine. It has also been found to have some sedative effects, although these are less pronounced than those of other opioids. 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone has been shown to have a low potential for abuse and dependence, although more research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone has several advantages for use in scientific research. It is a potent analgesic, which makes it useful for investigating the mechanisms of opioid action. It also has a low potential for abuse and dependence, which makes it a safer alternative to other opioids. However, 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone is still a relatively new drug and more research is needed to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone. Researchers are also investigating the potential use of 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone in the treatment of other conditions, such as depression and anxiety. Finally, more research is needed to fully understand the long-term effects of 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone and its potential for abuse and dependence.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone has been used in scientific research to investigate the mechanisms of opioid action. It has been found to be a potent analgesic, with effects similar to other opioids such as morphine. 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone has also been used in studies to investigate the effects of opioids on the central nervous system and to identify potential new drugs for the treatment of pain.
Eigenschaften
IUPAC Name |
1-(4-cyclohexyl-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(15)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGYHUNTWRTDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698337 | |
| Record name | 1-(4-Cyclohexyl-3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone | |
CAS RN |
73898-21-2 | |
| Record name | 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73898-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Cyclohexyl-3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















